molecular formula C4H10N4O4S B144746 1-Methyl-1H-pyrazole-4,5-diamine sulfate CAS No. 20055-01-0

1-Methyl-1H-pyrazole-4,5-diamine sulfate

Cat. No. B144746
CAS RN: 20055-01-0
M. Wt: 210.21 g/mol
InChI Key: CIMLJTZGZLWBJY-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4,5-diamine sulfate is a chemical compound with the molecular formula C4H10N4O4S . It has a molecular weight of 210.21 g/mol . The IUPAC name for this compound is 2-methylpyrazole-3,4-diamine; sulfuric acid .


Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate involves a LiAlH reduction and IBX oxidation, followed by reductive amination using NaBH CN and appropriate amines .


Molecular Structure Analysis

The InChI code for 1-Methyl-1H-pyrazole-4,5-diamine sulfate is InChI=1S/C4H8N4.H2O4S/c1-8-4 (6)3 (5)2-7-8;1-5 (2,3)4/h2H,5-6H2,1H3; (H2,1,2,3,4) . The Canonical SMILES for this compound is CN1C (=C (C=N1)N)N.OS (=O) (=O)O .


Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-4,5-diamine sulfate has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 210.04227599 g/mol . The Topological Polar Surface Area is 153 Ų . The Heavy Atom Count is 13 . The compound has a Formal Charge of 0 .

Scientific Research Applications

Pharmaceutical Research

“1-Methyl-1H-pyrazole-4,5-diamine sulfate” is involved in pharmaceutical research as a reagent for the preparation of various compounds. For example, it is used in the synthesis of:

Proteomics Research

It is also used in proteomics research, which involves the study of proteomes and their functions. The compound serves as a biochemical tool in this field .

Safety and Hazards

The compound has Hazard Statements H302, H315, H319, H335 . The Precautionary statements are P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

properties

IUPAC Name

2-methylpyrazole-3,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMLJTZGZLWBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazole-4,5-diamine sulfate

CAS RN

20055-01-0
Record name 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 5-amino-1-methyl-4-nitrosopyrazole (117 g) were added sulfuric acid (91 g) and 10% palladium on carbon (58 g). The mixture was hydrogenated under balloon pressure for 10 hours. The reaction mixture was filtered and the filtrate was concentrated in vacuo. To the concentrate was added isopropyl alcohol (2.3 L) and the mixture was stirred for 1 hour. The precipitated solid was collected by filtration and dried to give 4,5-diamino-1-methylpyrazole sulfate (158 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 5-amino-1-methyl-4-nitrosopyrazole (117 g) were added sulfuric acid (91 g) and 10% palladium on carbon (58 g) The mixture was hydrogenated under balloon pressure for 10 hours. The reaction mixture was filtered, and the filtrate was concentrated in vacuo. To the concentrate was added isopropyl alcohol (2.3 L), and the mixture was stirred for 1 hour. The precipitated solid was collected by filtration and dried to give 4,5-diamino-1-methylpyrazole sulfuric acid salt (158 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
catalyst
Reaction Step Two

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